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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-199264, a potent and
selective inhibitor of the mitochondrial F1FO ATP hydrolase. This document details its chemical
properties, mechanism of action, and its therapeutic potential, particularly in the context of
myocardial ischemia. Experimental data and detailed protocols are provided to support further
research and development.

Core Compound Information

BMS-199264 is a novel benzopyran derivative that has been identified as a selective inhibitor
of the hydrolytic activity of mitochondrial F1FO ATP synthase.[1][2][3]

Property Value Reference
CAS Number (HCI salt) 186180-83-6 --INVALID-LINK--
Molecular Weight 567.53 g/mol --INVALID-LINK--
] ] Selective inhibitor of F1FO ATP
Mechanism of Action [1112][3]
hydrolase
IC50 (F1FO ATP hydrolase) 0.5 uM [4]

Mechanism of Action and Therapeutic Rationale
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Under normal physiological conditions, the mitochondrial F1FO ATP synthase is responsible for
the majority of cellular ATP production. However, during ischemic events, such as those
occurring in a myocardial infarction, the reversal of the proton gradient across the inner
mitochondrial membrane causes the F1FO ATP synthase to switch to an ATP hydrolase,
consuming cellular ATP reserves.[1][2] This detrimental ATP hydrolysis exacerbates the energy
deficit in ischemic tissues.

BMS-199264 selectively inhibits this reverse, hydrolytic activity of the F1FO ATP synthase
without affecting its primary function of ATP synthesis.[1][2][3] This selective inhibition
preserves cellular ATP levels during ischemia, thereby protecting the tissue from necrotic cell
death and improving functional recovery upon reperfusion.
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Figure 1: Mechanism of action of BMS-199264 in ischemic conditions.

Experimental Data
In Vitro Efficacy

BMS-199264 has been shown to be a potent inhibitor of F1FO ATP hydrolase with an IC50 of
0.5 uM.[4] Importantly, it does not inhibit the ATP synthase activity, highlighting its selectivity.
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Parameter BMS-199264 Reference
F1FO0 ATP Hydrolase Inhibition
0.5 uM [4]
(IC50)
F1FO ATP Synthase Inhibition No significant inhibition [1][2]

Cardioprotective Effects in Isolated Rat Hearts

Studies using Langendorff-perfused isolated rat hearts subjected to global ischemia and
reperfusion have demonstrated the cardioprotective effects of BMS-199264. Treatment with
BMS-199264 resulted in a dose-dependent reduction in lactate dehydrogenase (LDH) release,
a marker of cell death, and improved recovery of contractile function upon reperfusion.[4]

. LDH Release Functional
Concentration . Reference
Reduction Recovery
1uM Significant Improved [4]
3 UM More pronounced Further improved [4]
10 uM Maximal effect Greatest improvement  [4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of
BMS-199264.

Mitochondria Isolation from Rat Heart Tissue

This protocol outlines the steps for isolating functional mitochondria from rodent cardiac tissue

for subsequent enzymatic assays.
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Figure 2: Workflow for isolating rat heart mitochondria.
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A detailed protocol can be adapted from established methods.[5][6][7][8] Key steps include:

o Tissue Homogenization: Freshly excised heart tissue is minced and homogenized in a cold
isolation buffer.

 Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to
separate mitochondria from other cellular components. A low-speed spin pellets nuclei and
cell debris, while a subsequent high-speed spin pellets the mitochondria.

e Washing: The mitochondrial pellet is washed to remove contaminants.

Langendorff Isolated Heart Perfusion for Ischemia-
Reperfusion Injury

The Langendorff apparatus allows for the study of cardiac function in an ex vivo setting.[9][10]
[11][12][13]
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Figure 3: Experimental workflow for Langendorff isolated heart perfusion.

+ Heart Isolation and Cannulation: The heart is rapidly excised and the aorta is cannulated on
the Langendorff apparatus.

+ Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated
physiological salt solution.
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Ischemia-Reperfusion Protocol: After a stabilization period, the heart is subjected to a period
of global ischemia (no flow), followed by a period of reperfusion. BMS-199264 or vehicle is
administered prior to ischemia.

Functional Assessment: Cardiac function parameters such as left ventricular developed
pressure (LVDP) and heart rate (HR) are continuously monitored.

F1FO0 ATP Hydrolase Activity Assay

The hydrolytic activity of the FLFO ATP synthase in isolated mitochondria can be measured
using a coupled enzyme assay.[14]

Assay Principle: The assay measures the production of ADP resulting from ATP hydrolysis.
This is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored
spectrophotometrically as a decrease in absorbance at 340 nm.

Procedure: Isolated mitochondria are incubated in a reaction buffer containing ATP, and the
rate of NADH oxidation is measured. The specificity of the assay is confirmed by the addition
of a known F1F0 ATPase inhibitor, such as oligomycin.

ATP Quantification Assay

Cellular ATP levels can be quantified using commercially available kits, typically based on the
luciferin-luciferase bioluminescence reaction.[15][16][17][18]

o Sample Preparation: Cardiac tissue is rapidly frozen and homogenized in a manner that
preserves ATP.

Assay Procedure: The homogenate is mixed with a reagent containing luciferase and its
substrate, D-luciferin. In the presence of ATP, light is produced, and the luminescence is
measured using a luminometer. The amount of light is directly proportional to the ATP
concentration.

Lactate Dehydrogenase (LDH) Release Assay

LDH release into the coronary effluent from Langendorff-perfused hearts is a common marker
of myocyte injury.[19][20][21][22][23]
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o Sample Collection: Perfusate samples are collected at various time points during the
reperfusion period.

e Assay Principle: LDH activity is measured by monitoring the LDH-catalyzed conversion of
lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored
formazan product.

o Procedure: The perfusate is incubated with the assay reagent, and the absorbance of the
formazan product is measured spectrophotometrically. The amount of color produced is
proportional to the LDH activity.

Conclusion

BMS-199264 represents a promising therapeutic agent for conditions characterized by
ischemic injury, particularly myocardial infarction. Its selective inhibition of F1FO ATP hydrolase
offers a targeted approach to preserving cellular energy homeostasis during ischemia. The
experimental protocols outlined in this guide provide a framework for further investigation into
the pharmacological properties and therapeutic potential of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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